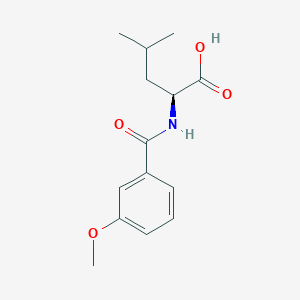
N-(3-Methoxybenzoyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxybenzoyl)-L-leucine is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzoyl moiety and a leucine amino acid residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzoyl)-L-leucine typically involves the following steps:
Preparation of 3-Methoxybenzoic Acid: This can be achieved through the methylation of 3-hydroxybenzoic acid using dimethyl sulfate in the presence of a base.
Formation of 3-Methoxybenzoyl Chloride: The 3-methoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with L-Leucine: The final step involves the coupling of 3-methoxybenzoyl chloride with L-leucine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methoxybenzoyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoyl-L-leucine.
Reduction: Formation of 3-methoxybenzyl alcohol-L-leucine.
Substitution: Formation of various substituted benzoyl-L-leucine derivatives.
Applications De Recherche Scientifique
N-(3-Methoxybenzoyl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(3-Methoxybenzoyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl moiety can bind to active sites on enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and pain, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methoxybenzoyl)-β-alanine: Similar structure but with β-alanine instead of leucine.
3-Methoxybenzamide: Lacks the leucine residue but shares the methoxybenzoyl moiety.
N-(3-Methoxybenzoyl)-N-phenylbenzohydrazide: Contains a hydrazide group instead of leucine
Uniqueness
N-(3-Methoxybenzoyl)-L-leucine is unique due to the presence of the leucine residue, which imparts specific biochemical properties and potential therapeutic applications. The combination of the methoxybenzoyl moiety with leucine makes it distinct from other similar compounds .
Propriétés
Numéro CAS |
168980-12-9 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
(2S)-2-[(3-methoxybenzoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9(2)7-12(14(17)18)15-13(16)10-5-4-6-11(8-10)19-3/h4-6,8-9,12H,7H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
Clé InChI |
MUMMHDPLNMLLKB-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC(=CC=C1)OC |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


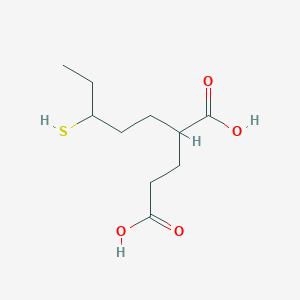
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
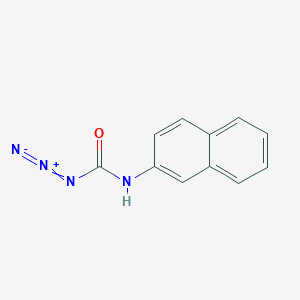
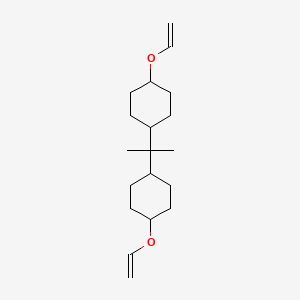
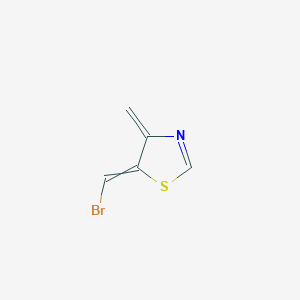
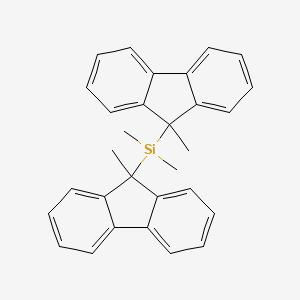
silane](/img/structure/B14260937.png)


![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)

